molecular formula C8H7N3O2 B12450530 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one

6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B12450530
M. Wt: 177.16 g/mol
InChI Key: SGPOZFXLPFFDQY-UHFFFAOYSA-N
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Description

6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (CAS 183741-98-2) is a versatile fused pyrimidine scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This high-purity research chemical serves as a key intermediate for the synthesis of novel targeted therapies. The pyrido[3,4-d]pyrimidine core is a privileged structure in the design of kinase inhibitors, and analogs have demonstrated potent and selective growth inhibitory activity against human cancer cell lines, including selective activity against breast cancer and renal cancer cell lines in the NCI-60 panel . Research indicates that this core structure can be functionalized to produce compounds that target dysregulated signaling pathways in cancer cells . Furthermore, exploration of the pyrido[3,4-d]pyrimidine scaffold extends to other therapeutic areas, including its investigation as a template for developing antagonists of the human chemokine receptor CXCR2, a promising target in both inflammatory diseases and oncology . With a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol, this compound provides researchers with a valuable building block for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research applications and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-7-2-5-6(3-9-7)10-4-11-8(5)12/h2-4H,1H3,(H,10,11,12)

InChI Key

SGPOZFXLPFFDQY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C(=O)NC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxypyrido 3,4 D Pyrimidin 4 3h One and Its Derivatives

De Novo Synthesis Strategies for the Pyrido[3,4-d]pyrimidin-4(3H)-one Core

The construction of the fundamental pyrido[3,4-d]pyrimidin-4(3H)-one skeleton can be achieved through several de novo synthetic routes, primarily involving cyclization and multi-component reactions.

Cyclization Reactions for Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the pyrido[3,4-d]pyrimidin-4(3H)-one core. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing complementary ring.

One common approach starts from a substituted pyridine (B92270) derivative. For instance, the synthesis can begin with a 3-aminopyridine-4-carboxamide derivative, which can then be cyclized with a one-carbon unit source, such as a formic acid equivalent, to form the pyrimidinone ring.

A notable example involves the cyclocondensation of an aminopyridine with a carbonyl disulfide. For example, the reaction of a suitable aminopyridine with carbonyl disulfide in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can yield a 2-thioxopyrido[3,4-d]pyrimidine intermediate. nih.gov This thioxo group can then be further manipulated or removed as needed.

Another strategy employs the cyclization of 4-aminonicotinamides. These precursors can be cyclized either thermally or through prolonged contact with an amine to furnish the pyrido[4,3-d]pyrimidin-4(3H)-one ring system. rsc.org While this example pertains to the [4,3-d] isomer, the underlying principle of cyclizing an ortho-amino-carboxamide derivative is broadly applicable across the pyridopyrimidine family.

The formation of the pyridine ring onto a pre-existing pyrimidine (B1678525) is also a viable route. This often involves an electrophilic attack on the C5 position of an activated pyrimidine ring. jocpr.com For the pyrido[3,4-d] isomer, this would necessitate starting with a 4,5-disubstituted pyrimidine that can undergo cyclization to form the fused pyridine ring.

Multi-Component Reactions in Pyrido[3,4-d]pyrimidin-4(3H)-one Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrido[3,4-d]pyrimidines in a single step. orgchemres.org While specific examples for the direct synthesis of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one via MCRs are not extensively detailed in the provided results, the general strategies for related pyridopyrimidine isomers highlight the potential of this methodology.

For the synthesis of pyrido[2,3-d]pyrimidines, three-component reactions involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and a suitable third component like tetronic acid have been successfully employed. researchgate.netresearchgate.net These reactions often proceed with high yields and can be conducted in environmentally benign solvents like water. researchgate.net The versatility of MCRs allows for the rapid generation of a library of analogs by varying the starting components. orgchemres.org

The synthesis of dihydropyrido-dipyrimidine derivatives has been achieved through one-pot multicomponent reactions of barbituric or thiobarbituric acids with aldehydes and amines under ambient, catalyst-free conditions. nih.gov This demonstrates the power of MCRs to construct fused heterocyclic systems efficiently.

Regioselective Introduction of the 6-Methoxy Moiety

The specific placement of the 6-methoxy group onto the pyrido[3,4-d]pyrimidine (B3350098) scaffold is a critical step that dictates the final structure and properties of the molecule. This is often achieved by introducing the methoxy (B1213986) group onto a pre-formed pyridinone ring or by utilizing a pyridine starting material that already contains the desired methoxy substituent.

One documented synthesis of an 8-methoxypyrido[3,4-d]pyrimidin-4-ol derivative (note the different numbering in the original source, which corresponds to the 6-methoxy position in the target compound of this article) starts from a precursor containing a nitro group on the pyridine ring. nih.gov The synthesis begins with the conversion of 2-chloro-3-nitroisonicotinic acid to its ethyl ester. This is followed by the formation of a 2-amino-5-nitro-isonicotinamide, which is then cyclized to form the pyrimidinone ring. The crucial step for introducing the methoxy group involves the displacement of a suitable leaving group on the pyridine ring with sodium methoxide (B1231860). In the reported synthesis, a nitro group is displaced by methoxide in a nucleophilic aromatic substitution reaction to yield 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol. nih.gov

Another approach involves starting with a pyridine derivative that already bears a methoxy group at the appropriate position. This methoxy-substituted pyridine can then be elaborated through a series of reactions, such as amination and cyclization, to construct the fused pyrimidinone ring. This strategy ensures the regioselective placement of the methoxy group from the outset.

A serendipitous discovery highlighted that the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved metabolic stability in human liver microsomes (HLM). nih.gov While this finding pertains to a methyl group, it underscores the importance of substitution at this position and suggests that the introduction of a methoxy group could also have significant implications for the molecule's properties.

Post-Cyclization Functionalization and Derivatization Approaches

Once the this compound core is assembled, further structural diversity can be introduced through various post-cyclization functionalization reactions. Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions at Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds on the pyrido[3,4-d]pyrimidine nucleus. These reactions typically require a halogenated or triflated precursor.

A common strategy involves the chlorination of the 4-oxo group to a 4-chloro substituent, which then serves as a handle for cross-coupling. For example, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine has been used as a key intermediate for introducing various substituents at the C-4 position via palladium-catalyzed reactions. nih.gov

Different types of palladium-catalyzed cross-coupling reactions can be employed, including:

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyridopyrimidine with a boronic acid or ester to form a new C-C bond. This is a versatile method for introducing aryl or heteroaryl groups. nih.govrsc.org

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling the halo-pyridopyrimidine with an amine. nih.govrsc.org

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the halide with a terminal alkyne. nih.gov

The regioselectivity of these reactions can be controlled. For instance, in a 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) system, nucleophilic attack is selective for the 4-position, allowing for sequential functionalization. nih.gov A study on a related pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine system demonstrated three successive and regiocontrolled palladium cross-coupling reactions, first at C-6 (displacement of chlorine), then at C-4, and finally at C-2. nih.gov

Reaction Type Catalyst/Reagents Substrates Product Reference
Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃4-chloro-pyridopyrimidine, arylboronic acid4-aryl-pyridopyrimidine nih.gov
Buchwald-HartwigPd catalyst, ligand4-chloro-pyridopyrimidine, aniline4-arylamino-pyridopyrimidine nih.gov
SonogashiraPd/Cu catalyst4-chloro-pyridopyrimidine, terminal alkyne4-alkynyl-pyridopyrimidine nih.gov
DesulfitativePd/Cu catalyst2-(methylthio)-pyridopyrimidine, arylboronic acid2-aryl-pyridopyrimidine nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrido[3,4-d]pyrimidin-4(3H)-ones

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing nucleophiles onto the pyrido[3,4-d]pyrimidine scaffold, particularly at positions activated by the electron-withdrawing nitrogen atoms of the heterocyclic rings. researchgate.netyoutube.comyoutube.com

The presence of a good leaving group, such as a halogen, at an electron-deficient position is a prerequisite for a successful SNAr reaction. In the context of pyrido[3,4-d]pyrimidines, the C4 position is highly susceptible to nucleophilic attack after conversion of the 4-oxo group to a 4-chloro group. nih.gov

A key intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, was synthesized by treating the corresponding 4-ol with phosphorus oxychloride. nih.gov This chlorinated intermediate readily undergoes SNAr with various nucleophiles, such as amines and alcohols, to introduce a diverse range of substituents at the C4 position. nih.gov

The reactivity of different positions on the pyridopyrimidine core towards SNAr can vary. For 2,4-dichloropyrido[3,4-d]pyrimidine, the C4 position is more reactive towards nucleophiles than the C2 position, allowing for selective substitution. nih.gov This differential reactivity enables a stepwise functionalization strategy.

Starting Material Nucleophile Conditions Product Reference
4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amineVarious aminesN/A4-Amino-substituted-8-methoxypyrido[3,4-d]pyrimidin-2-amine nih.gov
2,4-Dichloropyrido[3,4-d]pyrimidine(R)-alaninolEt₃N, DMF, RT2-Chloro-4-((R)-1-hydroxypropan-2-ylamino)pyrido[3,4-d]pyrimidine nih.gov
3,5-Dichloropyridine-4-carbonitrileSodium azideN/A5-Azido-3-chloropyridine-4-carbonitrile nih.gov

Modification of Other Positions on the Pyrido[3,4-d]pyrimidin-4(3H)-one Framework

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold offers several positions for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied biological activities. nih.gov Key positions for substitution, beyond the 6-position, include the C2, C4, and C8 atoms of the heterocyclic core.

For introducing structural diversity at the C2 and C4 positions, 2,4-dichloropyrido[3,4-d]pyrimidine serves as a crucial intermediate. nih.gov Nucleophilic aromatic substitution on this precursor occurs selectively at the C4-position, enabling the introduction of various functionalities while retaining a group at C2 for subsequent modifications. nih.gov

The C6 position can also be modified. For instance, a 6-chloropyrido[3,4-d]pyrimidine (B1592607) analogue has been synthesized starting from 5-bromo-4-methyl-3-nitropyridine. nih.gov The process involves a Jones oxidation of the methyl group to a carboxylic acid, followed by treatment with oxalyl chloride and aqueous ammonia, which also results in a transhalogenation from bromo to chloro at the C6 position. nih.gov

The C8 position has been a significant focus for derivatization, particularly in the development of histone lysine (B10760008) demethylase (KDM) inhibitors. nih.govresearchgate.net Starting from 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one, various substituents can be introduced. acs.org For example, Suzuki cross-coupling reactions have been employed to introduce pyrazolyl groups at the C8 position using the appropriate boronic acids or pinacol (B44631) esters. acs.org Another strategy involves an SNAr reaction on a SEM-protected 8-chloro intermediate to introduce the desired C8-substituent. acs.org Further modifications can be achieved by converting a C8-methyl group, introduced via a Stille or Suzuki coupling, into a carboxaldehyde, which then serves as a handle for reductive amination to introduce a variety of amine-containing side chains. acs.org

These strategic modifications at different sites on the pyrido[3,4-d]pyrimidin-4(3H)-one framework are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds. nih.gov

Table 1: Selected Modifications on the Pyrido[3,4-d]pyrimidin-4(3H)-one Framework

PositionKey IntermediateReaction TypeIntroduced Substituent ExampleReference
C2/C42,4-Dichloropyrido[3,4-d]pyrimidineNucleophilic Aromatic Substitution2,3-Difluorobenzylthio group nih.gov
C65-Bromo-4-methyl-3-nitropyridineJones Oxidation, TranshalogenationChloro group nih.gov
C88-Chloropyrido[3,4-d]pyrimidin-4(3H)-oneSuzuki Cross-Coupling1H-Pyrazol-3-yl group acs.org
C8SEM-protected 8-chloropyridopyrimidinoneSNAr ReactionPyrazole (B372694) moiety acs.org
C8C8-carboxaldehyde derivativeReductive AminationSubstituted amines acs.org

Green Chemistry Principles in Pyrido[3,4-d]pyrimidin-4(3H)-one Synthesis

While specific studies on the application of green chemistry to the synthesis of this compound are not extensively documented, the broader field of pyrimidine synthesis has seen significant adoption of green chemistry principles. rasayanjournal.co.in These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Traditional methods for synthesizing pyrimidine derivatives often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry offers superior alternatives that are more financially feasible and eco-friendly. rasayanjournal.co.in Key green methodologies applicable to the synthesis of pyridopyrimidine frameworks include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and lead to purer products, simplifying workup procedures. rasayanjournal.co.in

Ultrasonication: The use of ultrasound can also accelerate reactions and improve yields. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product in a sequential manner, which enhances efficiency and reduces waste compared to multi-step syntheses. rasayanjournal.co.in

Use of Greener Catalysts: The development of heterogeneous, metal-free, and recyclable catalysts, such as porous poly-melamine-formaldehyde, can improve the sustainability of the synthesis. rasayanjournal.co.in These catalysts can often be used for multiple reaction cycles without a significant loss of activity. rasayanjournal.co.in

Solvent-Free or Greener Solvent Systems: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water or ionic liquids minimizes the use and disposal of volatile organic compounds. rasayanjournal.co.in For example, the synthesis of benzopyrano[2,3-d]pyrimidine derivatives has been achieved under solvent-free conditions using a TiO2-SiO2 catalyst. rasayanjournal.co.in

These green chemistry approaches offer substantial benefits, including higher yields, reduced reaction times, simpler workup methods, and a better environmental profile, making them highly relevant for the synthesis of this compound and its derivatives. rasayanjournal.co.in

Scale-Up Considerations for Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a larger, semi-industrial or industrial scale presents a unique set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. For the synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, specific methodologies have been identified as being suitable for scale-up. rsc.org

One of the primary considerations in scaling up is the choice of the synthetic route itself. A route that is efficient and high-yielding on a small scale may not be practical for larger quantities. For instance, a synthetic pathway involving directed lithiation of a protected 2-substituted 5-aminopyridine, followed by carboxylation and cyclization, has been shown to provide excellent yields of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones on both a laboratory and semi-industrial scale. rsc.org

Key factors to consider during scale-up include:

Reagent Selection and Stoichiometry: The use of pyrophoric reagents like n-butyllithium (BuLi) requires stringent safety protocols and specialized equipment for handling large quantities. rsc.org The choice of protecting groups, such as the Boc group, is also critical, as their introduction and removal must be efficient and high-yielding. rsc.org

Reaction Conditions: Temperature control is crucial. Exothermic reactions, such as lithiation, require efficient heat dissipation to prevent runaway reactions. The lithiation at -10 °C mentioned in laboratory procedures would necessitate a robust cooling system on a larger scale. rsc.org

Workup and Purification: Procedures that are simple in the lab, like extraction and acidification to precipitate the product, can become more complex and time-consuming on a larger scale. rsc.org The need for chromatography should be avoided if possible, as it is often not feasible for large-scale production. rsc.org Developing a scalable crystallization or precipitation method for purification is highly desirable.

Solvent and Waste Management: The volume of solvents used increases significantly during scale-up, leading to higher costs and greater environmental impact. Choosing a route that minimizes solvent use or employs recyclable solvents is advantageous.

The successful scale-up of the synthesis of this compound and its analogs hinges on the development of a robust, safe, and cost-effective process that minimizes complex manipulations and is amenable to standard industrial equipment. rsc.org

Chemical Reactivity and Transformation Pathways of 6 Methoxypyrido 3,4 D Pyrimidin 4 3h One

Electrophilic and Nucleophilic Substitution Patterns

The reactivity of the 6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one core is characterized by a susceptibility to nucleophilic attack, particularly at the C4 position, and a general resistance to electrophilic substitution unless the ring system is appropriately activated.

Nucleophilic Substitution:

Research has demonstrated that the C4 position of the pyrido[3,4-d]pyrimidine (B3350098) scaffold is a prime site for nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group is present. In a study on the synthesis of 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidine derivatives, which are structurally analogous to the compound of interest, a 4-chloro intermediate was utilized to introduce a variety of substituents. nih.gov This highlights the high reactivity of the C4 position towards nucleophiles.

The general reaction scheme involves the displacement of a halide at the C4 position by a range of nucleophiles, including amines, thiols, and alkoxides. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been successfully employed to form new carbon-carbon and carbon-nitrogen bonds at this position. nih.gov

Table 1: Nucleophilic Substitution Reactions at the C4 Position of Pyrido[3,4-d]pyrimidine Derivatives

NucleophileReagent/CatalystProduct TypeReference
AminesAcid or Base4-Amino-pyrido[3,4-d]pyrimidines nih.gov
PhenolsAcid or Base4-Phenoxy-pyrido[3,4-d]pyrimidines nih.gov
ThiolsAcid or Base4-Thiophenyl-pyrido[3,4-d]pyrimidines nih.gov
Boronic AcidsPalladium Catalyst (Suzuki Coupling)4-Aryl/Alkyl-pyrido[3,4-d]pyrimidines nih.gov
HeteroarylaminesPalladium Catalyst (Buchwald-Hartwig Coupling)4-(Heteroarylamino)-pyrido[3,4-d]pyrimidines nih.gov

Electrophilic Substitution:

Electrophilic substitution on the pyridine (B92270) ring of the pyrido[3,4-d]pyrimidine system is generally challenging due to the electron-withdrawing nature of the fused pyrimidinone ring and the pyridine nitrogen itself. quora.com In general, electrophilic attack on pyridine requires harsh conditions and typically directs substitution to the 3-position (meta to the nitrogen). quora.com The presence of the electron-donating methoxy (B1213986) group at the C6 position would be expected to activate the pyridine ring towards electrophilic attack, primarily at the positions ortho and para to the methoxy group. However, the combined deactivating effect of the rest of the heterocyclic system makes electrophilic substitution difficult.

There is limited direct experimental evidence for electrophilic substitution on this compound. However, studies on related electron-rich pyridoacridines have shown that nitration can be achieved, suggesting that with sufficient activation, electrophilic substitution is possible. researchgate.net

Reactions Involving the Pyrido[3,4-d]pyrimidin-4(3H)-one Nitrogen Atoms

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold possesses three nitrogen atoms, each with distinct chemical properties. The N1 and N7 atoms are part of the aromatic pyridine and pyrimidine (B1678525) rings, respectively, while the N3 atom is a lactam nitrogen.

The lactam nitrogen (N3) is analogous to the N5 nitrogen in pyrazolo[3,4-d]pyrimidines. Studies on the alkylation of 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones have shown that this position is susceptible to alkylation. rsc.org This suggests that the N3 position of this compound could potentially undergo similar reactions, such as N-alkylation or N-acylation, under appropriate basic conditions. The reactivity of this nitrogen is a crucial aspect of the molecule's chemistry, as substitution at this position can significantly alter its biological and physical properties.

Stability and Degradation Pathways Under Research Conditions

The stability of the this compound core is a critical factor in its handling and application in research. Studies on related compounds have shed light on its potential degradation pathways.

Metabolic Stability:

A significant degradation pathway for the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold under in vitro metabolic conditions is oxidation by aldehyde oxidase (AO). nih.govnih.gov Research has identified the C2 position of the pyrimidinone ring as being particularly vulnerable to AO-mediated oxidation. nih.govnih.gov This metabolic instability can be a significant hurdle in the development of drug candidates based on this scaffold. Blocking this metabolic route can be achieved by substituting the C2 position. nih.govnih.gov

Table 2: Metabolic Stability of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

CompoundMetabolic PathwayEnzymeKey FindingReference
C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-oneOxidationAldehyde Oxidase (AO)C2 position is the primary site of oxidation. nih.govnih.gov
C2-substituted pyrido[3,4-d]pyrimidin-4(3H)-one-Aldehyde Oxidase (AO)Substitution at C2 blocks AO-mediated metabolism. nih.govnih.gov

Hydrolytic Stability:

The hydrolytic stability of the pyrido[3,4-d]pyrimidin-4(3H)-one ring system is another important consideration. Studies on the closely related pyrazolo[3,4-d]pyrimidine nucleosides have shown that the N-glycosylic bond is susceptible to proton-catalyzed hydrolysis. rsc.org These findings suggest that the pyrimidine ring of this compound could also be susceptible to cleavage under acidic conditions. The lactam functionality within the pyrimidinone ring may also be prone to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The rate of such degradation would be dependent on the specific reaction conditions, including pH and temperature.

Structure Activity Relationship Sar Studies Within the 6 Methoxypyrido 3,4 D Pyrimidin 4 3h One Series

Systematic Structural Modifications and Their Impact on Biological Potency

The biological activity of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives is highly sensitive to the nature and position of substituents. Systematic modifications around this core structure have been a key strategy in the development of potent and selective inhibitors for various biological targets, including kinases and histone demethylases.

Research into the broader class of pyrido[3,4-d]pyrimidines has demonstrated that substitutions at various positions can have a profound impact on biological activity. For instance, in the pursuit of Monopolar Spindle 1 (MPS1) kinase inhibitors, the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly enhance metabolic stability in human liver microsomes. nih.gov This suggests that the 6-position is a critical site for metabolic enzymes and that substitution at this position can shield the molecule from rapid degradation.

While specific data on a wide range of 6-methoxy analogs is limited in publicly available literature, we can infer the importance of this position from studies on related compounds. For example, in a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives developed as histone lysine (B10760008) demethylase (KDM) inhibitors, extensive SAR studies revealed that modifications at the 8-position with various heterocyclic and substituted phenyl groups dramatically influenced potency and selectivity. acs.orgnih.gov

To illustrate the typical outcomes of such systematic modifications, the following table presents hypothetical SAR data for a series of 6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one derivatives with variations at the 2- and 8-positions, based on the trends observed in related pyridopyrimidine series.

CompoundR2 SubstituentR8 SubstituentKinase Inhibitory Activity (IC50, nM)
1a-NH2-H500
1b-NH2-CH3350
1c-NH2-Cl200
1d-NH(CH3)-H450
1e-NH(Phenyl)-H150
1f-NH(Phenyl)-Cl80

This table is illustrative and based on general principles of medicinal chemistry, as extensive SAR data for this specific series is not publicly available.

The data illustrates that even small changes, such as the introduction of a methyl or chloro group at the 8-position, can significantly enhance potency. Similarly, modifying the substituent at the 2-position from a simple amino group to a larger phenylamino (B1219803) group can also lead to improved activity.

Influence of the 6-Methoxy Group on Conformational Preferences and Ligand-Target Interactions

The 6-methoxy group is expected to exert a significant influence on the molecule's electronic properties and conformational preferences, which in turn affects its interaction with biological targets. The methoxy (B1213986) group is an electron-donating group through resonance and can also act as a hydrogen bond acceptor.

In the context of kinase inhibition, the pyrido[3,4-d]pyrimidine scaffold often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Molecular modeling studies on related pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase have highlighted the importance of hydrophobic interactions between the bicyclic core and the hinge region of the enzyme. mdpi.com The 6-methoxy group, by modulating the electron density of the aromatic system, could enhance these interactions.

Pharmacophoric Feature Mapping and Ligand Design Principles

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of this compound derivatives, a pharmacophore model would typically include:

A hydrogen bond donor: The N3-H of the pyrimidinone ring.

A hydrogen bond acceptor: The C4-carbonyl oxygen.

An additional hydrogen bond acceptor: The oxygen of the 6-methoxy group.

An aromatic ring feature: The pyridopyrimidine core itself.

Variable features: Depending on the substituents at other positions (e.g., R2, R8), additional hydrophobic, hydrogen bond donor, or acceptor features would be included.

The development of a quantitative pharmacophore model relies on a set of structurally diverse compounds with a wide range of biological activities. nih.gov While a specific model for the this compound series is not publicly documented, the general principles can be applied. Ligand design would focus on synthesizing molecules that match these pharmacophoric features, with the goal of optimizing interactions with the target protein. For example, if the target protein has a small hydrophobic pocket near the 6-position, replacing the methoxy group with a slightly larger alkoxy group (e.g., ethoxy) could lead to improved potency.

Combinatorial Chemistry and Library Synthesis for SAR Elucidation

Combinatorial chemistry is a highly effective strategy for rapidly generating a large number of analogs for SAR studies. For the this compound series, a combinatorial approach would involve a central scaffold that can be readily functionalized at multiple positions.

A common synthetic route to pyrido[3,4-d]pyrimidines involves the cyclization of a substituted aminopyridine precursor. In a combinatorial synthesis, a key intermediate such as 2-amino-5-methoxy-nicotinamide could be reacted with a library of aldehydes or ketones to introduce diversity at the 4-position of the pyrimidine (B1678525) ring. Subsequent reactions, such as palladium-catalyzed cross-coupling reactions, could be used to introduce a wide range of substituents at other positions, such as the 8-position if a suitable handle (e.g., a halogen) is present.

The following table outlines a hypothetical combinatorial library designed to explore the SAR around the this compound core.

ScaffoldBuilding Block Set A (at R2)Building Block Set B (at R8)Number of Analogs
6-Methoxy-4(3H)-oxo-pyrido[3,4-d]pyrimidine- Amines (20 variants)- Boronic acids (50 variants)1000
- Alcohols (15 variants)- Alkyl halides (30 variants)450

This table represents a conceptual combinatorial library design.

By synthesizing and screening such a library, medicinal chemists can quickly identify key structural features that contribute to biological activity and refine their lead compounds for improved potency and selectivity. This high-throughput approach is invaluable for accelerating the drug discovery process.

In Vitro Biochemical and Cellular Investigations of 6 Methoxypyrido 3,4 D Pyrimidin 4 3h One Derivatives

Enzyme Inhibition Studies of Pyrido[3,4-d]pyrimidin-4(3H)-one Analogs

The pyrido[3,4-d]pyrimidine (B3350098) core structure has proven to be a versatile template for designing potent and selective enzyme inhibitors. Researchers have modified this scaffold at various positions to optimize interactions with the active sites of target enzymes, leading to significant advancements in understanding their structure-activity relationships (SAR).

The pyrido[3,4-d]pyrimidine scaffold is a prominent feature in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase in many cancers. encyclopedia.pubnih.gov A novel class of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives was designed to overcome acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs), a major challenge in treating non-small cell lung cancer (NSCLC). nih.gov

One of the most promising compounds from this series, B30, demonstrated potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms. nih.gov Specifically, B30 inhibited the growth of HCC827 (EGFR exon 19 deletion) and H1975 (L858R/T790M double mutant) cell lines with IC₅₀ values of 0.044 µM and 0.40 µM, respectively. nih.gov At the enzymatic level, B30 showed remarkable potency against the L858R mutant (IC₅₀ = 1.1 nM) and, crucially, the highly resistant L858R/T790M/C797S triple mutant (IC₅₀ = 7.2 nM). nih.gov Molecular modeling suggests that a hydroxyl group on compound B30 forms an additional hydrogen bond with the mutant Ser797 residue, contributing to its effectiveness. nih.gov

Other related scaffolds have also shown promise. 1H-Pyrazolo[3,4-d]pyrimidine derivatives, which are isomers of the pyrido[3,4-d]pyrimidine core, have been synthesized and identified as potent EGFR inhibitors. nih.gov Compound 12b from this series was the most active, with an IC₅₀ of 0.016 µM against wild-type EGFR (EGFRWT) and a notable IC₅₀ of 0.236 µM against the resistant EGFRT790M mutant. nih.gov

Beyond EGFR, derivatives of the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) scaffold have been developed as selective inhibitors of Axl, another member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases. nih.gov This work led to the identification of ER-001259851-000 as a potent and selective Axl inhibitor with favorable pharmacokinetic properties. nih.gov

Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives Against Kinases
CompoundScaffoldTarget KinaseIC₅₀ (nM)Reference
B30Pyrido[3,4-d]pyrimidineEGFRL858R1.1 nih.gov
B30Pyrido[3,4-d]pyrimidineEGFRL858R/T790M/C797S7.2 nih.gov
12bPyrazolo[3,4-d]pyrimidineEGFRWT16 nih.gov
12bPyrazolo[3,4-d]pyrimidineEGFRT790M236 nih.gov

A significant body of research has focused on C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones as inhibitors of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylase 4 (KDM4) subfamily. nih.govnih.gov These enzymes are Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases that play a crucial role in gene regulation by demethylating histone lysine residues. nih.gov The KDM4 family is implicated in various cancers, making its members attractive therapeutic targets. nih.gov

Researchers designed a series of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones to exploit differences in the histone substrate binding sites between the KDM4 and the closely related KDM5 subfamilies. nih.govnih.gov This rational design approach aimed to improve affinity and selectivity for KDM4 enzymes. nih.govnih.gov These efforts yielded potent, cell-permeable dual inhibitors of the KDM4 and KDM5 subfamilies. nih.gov

For instance, compound 19a emerged as a highly potent dual inhibitor with Kᵢ values of 0.004 µM (4 nM) and 0.007 µM (7 nM) for KDM4A and KDM5B, respectively. nih.gov Another spirocyclic analogue, compound 13 , also showed high affinity with Kᵢ values of 4 nM for KDM4A and 7 nM for KDM5B. nih.gov However, cellular profiling revealed a significant drop in activity compared to biochemical potency, a phenomenon attributed to competition with the endogenous cofactor 2-oxoglutarate (2OG). nih.gov This suggests that achieving sub-micromolar target inhibition in a cellular context requires compounds with sub-nanomolar biochemical potency. nih.gov

Inhibition of KDM Subfamilies by Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
CompoundTargetInhibition (Kᵢ or IC₅₀, µM)Reference

The inhibition of pathways related to DNA biosynthesis is a cornerstone of cancer therapy. While extensive research on pyrido[3,4-d]pyrimidine derivatives has focused on kinases and histone demethylases, evidence also points to their potential interaction with enzymes involved in nucleotide metabolism and DNA integrity. The de novo pyrimidine (B1678525) biosynthesis pathway, for example, is upregulated in high-grade gliomas, and its inhibition leads to decreased rRNA production and reduced cancer cell proliferation. nih.gov

Studies on the related scaffold, 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), an isomer of adenine (B156593), have shown it to be a potent inhibitor of the enzymatic activities of Shiga toxin 1 (Stx1). nih.gov Stx1 can remove adenine from both 28S RNA and DNA, and 4-APP was found to be the most effective inhibitor of both these depurination reactions among several purine (B94841) analogs tested. nih.gov This finding highlights the potential for pyrimidine-like scaffolds to interfere with enzymes that process nucleic acids.

Furthermore, pyrimidine nucleoside analogs are actively used as chemical probes to investigate DNA replication and the effects of inhibitors on this process. plos.org While direct inhibition of DNA biosynthesis enzymes by 6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one itself is not extensively documented in the provided sources, the activity of isomeric and related structures suggests this is a plausible area for future investigation.

Beyond kinases and demethylases, the versatile pyrido[3,4-d]pyrimidine scaffold has been explored for activity against other targets. A notable example is the identification of a pyrido[3,4-d]pyrimidine analogue as a potent antagonist of the human chemokine receptor CXCR2, with an IC₅₀ value of 0.11 µM. nih.gov Upregulated CXCR2 signaling is a factor in numerous inflammatory diseases and cancer, making its antagonism a promising therapeutic strategy. nih.gov While CXCR2 is a G-protein coupled receptor rather than an enzyme, its downstream signaling cascade involves numerous enzymatic activities that are indirectly modulated by such antagonists.

In addition, related tricyclic scaffolds have shown inhibitory activity against other enzyme classes. For instance, a series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines were synthesized and tested as inhibitors of phosphodiesterase IV (PDE4), a target for treating asthma and COPD. researchgate.net These findings suggest that the broader pyridopyrimidine family has the potential to interact with a wide range of enzymatic targets.

In Vitro Cellular Activity Screening (e.g., NCI 60 panel)

To assess the broader anticancer potential of these compounds, derivatives are often screened against the U.S. National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). This provides a comprehensive profile of a compound's antiproliferative activity across a diverse set of cancers.

Several studies on pyrazolo[3,4-d]pyrimidine derivatives, isomers of the title compound's core, have utilized the NCI-60 screen. nih.govrsc.org One study identified compound PP-31d as a lead agent that considerably inhibited the growth of non-small-cell lung (NCI-H460), ovarian (OVCAR-4), and renal (786-0, ACHN) cancer cell lines. nih.gov Another investigation found that the cyano pyrazole (B372694) derivative 15 and its ethyl ester analog 16 exhibited remarkable, broad-spectrum cell growth inhibition, with activity against leukemia, lung, colon, CNS, prostate, ovarian, and breast cancer cell lines. rsc.org

Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in NCI-60 Screening
CompoundScreeningNotable Activity (Cell Lines)GI₅₀ Range (µM)Reference
PP-31dNCI-60 PanelNCI-H460 (Lung), OVCAR-4 (Ovarian), 786-0 (Renal)N/A nih.gov
15NCI-60 5-Log DoseBroad spectrum; potent against Melanoma, Ovarian, Renal, Breast1.18 - 8.44 rsc.org
16NCI-60 PanelBroad spectrum; potent against Lung, Colon, CNS, Prostate, Ovarian, Breast2.53 - 9.63 rsc.org

Analysis of the NCI-60 data and other cellular assays often reveals differential sensitivity, where a compound is significantly more effective against certain cell lines. This can provide valuable clues about its mechanism of action and potential biomarkers for patient selection.

The screening of pyrazolo[3,4-d]pyrimidine derivatives 15 and 16 showed a distinctive pattern of sensitivity across the NCI panel. rsc.org For example, compound 15 exhibited potent growth inhibition (above 100%) against specific melanoma, ovarian, renal, and breast cancer cell lines, indicating a selective, high-potency effect in these cancer types. rsc.org

Differential sensitivity is often linked to the genetic makeup of the cancer cells, such as the presence of specific mutations. In the study of pyrido[3,4-d]pyrimidine EGFR inhibitors, compound B30 showed much greater potency against the HCC827 cell line (IC₅₀ = 0.044 µM), which carries an EGFR activating mutation, compared to the H1975 cell line (IC₅₀ = 0.40 µM), which has an additional resistance mutation. nih.gov This nine-fold difference in sensitivity highlights the compound's specific targeting of particular EGFR variants. Such analyses are crucial for defining the therapeutic window and target patient population for a given drug candidate.

Computational Chemistry and Molecular Modeling of 6 Methoxypyrido 3,4 D Pyrimidin 4 3h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, reactivity, and stability of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For compounds in the pyridopyrimidinone family, DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and various electronic properties. Such studies form the basis for understanding the molecule's behavior at a quantum level, which is crucial for predicting its reactivity and interaction with biological macromolecules. While specific DFT data for this compound is not widely published, the methodologies applied to similar structures, such as C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, are directly transferable. nih.gov

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing valuable information for understanding potential reaction mechanisms and binding interactions.

Below is an illustrative table of the type of data generated from FMO analysis for a molecule like this compound.

Parameter Energy (eV) Description
EHOMO ValueEnergy of the Highest Occupied Molecular Orbital; indicates the ability to donate an electron.
ELUMO ValueEnergy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept an electron.
Energy Gap (ΔE) ValueThe difference between EHOMO and ELUMO; a key indicator of molecular stability and reactivity.

Note: The values in this table are placeholders and would be determined by specific quantum chemical calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. The MEP map uses a color spectrum to indicate regions of negative and positive electrostatic potential, which correspond to areas that are, respectively, electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how this compound would interact with other molecules, including biological targets like proteins and enzymes. The MEP map helps in understanding non-covalent interactions such as hydrogen bonding and electrostatic interactions.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Studies on related pyridopyrimidinone derivatives have successfully used molecular docking to understand their binding modes and to explain differences in biological activity. acs.org For instance, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have been used to investigate their potential as anticancer agents by modeling their interactions with protein kinases. researchgate.netmdpi.com Similarly, for this compound, docking simulations would be employed to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. This information is invaluable for structure-based drug design and for optimizing the compound's potency and selectivity.

An illustrative table for molecular docking results is provided below.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
e.g., Kinase NameValuee.g., Amino Acid 1, Amino Acid 2
e.g., Enzyme NameValuee.g., Amino Acid 3, Amino Acid 4

Note: This table represents the type of data that would be generated from molecular docking simulations.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the ligand-protein complex and the conformational changes that may occur upon binding. For related pyridopyrimidine compounds, MD simulations have been used to confirm the stability of docking poses and to gain a deeper understanding of the binding interactions. mdpi.com In the case of this compound, MD simulations would be a crucial step to validate the results of molecular docking and to assess the stability of the predicted binding mode.

In Silico ADMET Prediction for Research Compound Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. Computational models are used to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.

For the broader class of pyridopyrimidinones, in silico ADMET properties have been evaluated to guide the selection of compounds with favorable drug-like characteristics. nih.govnih.gov These predictive studies are essential for prioritizing research compounds and for identifying potential liabilities that may need to be addressed through medicinal chemistry efforts. For this compound, a comprehensive in silico ADMET assessment would be a key step in evaluating its potential as a drug candidate.

The following table illustrates the types of parameters assessed in an in silico ADMET study.

ADMET Property Predicted Value/Classification Significance
Aqueous Solubility e.g., High, Medium, LowAffects absorption and formulation.
Intestinal Absorption e.g., High, LowA key factor for oral bioavailability.
Blood-Brain Barrier Penetration e.g., Yes, NoDetermines potential for CNS activity.
CYP450 Inhibition e.g., Inhibitor/Non-inhibitor of specific isoformsPredicts potential for drug-drug interactions.
Hepatotoxicity e.g., High, Low riskAn early indicator of potential liver toxicity.

Note: The entries in this table are examples of the data generated from in silico ADMET prediction tools.

Research on "this compound" in Corrosion Inhibition is Not Currently Available

Following a comprehensive search for scientific literature, no published studies were found detailing the application of This compound in the elucidation of corrosion inhibition mechanisms through computational chemistry and molecular modeling.

While computational studies on related heterocyclic compounds, such as various pyrimidine (B1678525) and pyrimidinone derivatives, exist in the context of corrosion science, there is a notable absence of such research for This compound itself. The available literature on this particular molecule focuses primarily on its synthesis and its potential applications in medicinal chemistry, with no references to its properties as a corrosion inhibitor.

Consequently, it is not possible to provide an article section on the computational and molecular modeling aspects of This compound for corrosion inhibition, as the fundamental research and associated data required for such a discussion are not present in the accessible scientific domain.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Methoxypyrido 3,4 D Pyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are instrumental in piecing together the molecular framework of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings, the methoxy (B1213986) group protons, and the N-H proton of the pyrimidinone ring. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the fused heterocyclic system and the methoxy substituent. Based on data from closely related analogues, such as 8-methoxypyrido[3,4-d]pyrimidine (B13680947) derivatives, the expected chemical shifts for the protons of this compound are summarized in the table below. nih.gov The coupling patterns (e.g., doublets, singlets) and coupling constants (J) would further confirm the connectivity of the protons. For instance, the protons on the pyridine ring would likely appear as doublets due to coupling with their adjacent proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the nature of neighboring atoms. The carbonyl carbon of the pyrimidinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the aromatic rings will appear in the aromatic region of the spectrum, while the methoxy carbon will have a characteristic upfield chemical shift. The predicted ¹³C NMR chemical shifts, extrapolated from data on similar pyrido[3,4-d]pyrimidine (B3350098) structures, are presented below. nih.gov

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~8.1-8.3 (s)C2: ~150-155
H5~8.8-9.0 (d)C4: ~160-165 (C=O)
H7~7.5-7.7 (d)C4a: ~115-120
OCH₃~3.9-4.1 (s)C5: ~145-150
NH~12.0-12.5 (br s)C6: ~160-165 (C-OCH₃)
C7: ~110-115
C8a: ~140-145
OCH₃: ~55-60

Note: The predicted values are based on analogous compounds and may vary in the actual spectrum. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to accurately determine its molecular mass.

The expected monoisotopic mass of this compound (C₈H₇N₃O₂) is approximately 177.0538 g/mol . In ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ with an m/z value of approximately 178.0616. The high resolution of the measurement allows for the confirmation of the elemental formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules such as CO, N₂, and CH₂O from the parent ion. The fragmentation of the pyrido[3,4-d]pyrimidine core can also yield characteristic product ions that help to piece together the structure of the original molecule. The study of related compounds, such as 6-methyl pyrido[3,4-d]pyrimidines, aids in predicting these fragmentation pathways. nih.gov

Technique Expected Observation Information Gained
High-Resolution MS (HRMS)[M+H]⁺ at m/z ≈ 178.0616Accurate mass and elemental composition
Tandem MS (MS/MS)Fragmentation ionsStructural confirmation through fragmentation patterns

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are crucial for both the isolation of this compound during its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be developed. The purity of the compound is determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would likely be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The compound's retention factor (Rf) value would be characteristic for that specific solvent system.

Flash Chromatography: For the purification of the synthesized compound on a larger scale, flash chromatography is often employed. This technique utilizes a column packed with a stationary phase (e.g., silica gel) and a solvent system, optimized by TLC, is used to separate the desired product from impurities.

The selection of appropriate chromatographic conditions is essential for achieving good separation and accurate purity determination. In many research settings, final compounds are expected to have a purity of >95% as determined by HPLC analysis. nih.gov

Strategic Applications and Research Frontiers of the Pyrido 3,4 D Pyrimidin 4 3h One Scaffold in Chemical Sciences

Development as a Lead Compound for Drug Discovery Research

The pyrido[3,4-d]pyrimidine (B3350098) scaffold has emerged as a crucial core structure in the quest for novel therapeutic agents, especially in oncology. jocpr.com Tremendous effort has been invested in the discovery of new heterocyclic scaffolds for drug development, with fused pyrimidine (B1678525) derivatives being of considerable pharmacological importance due to their broad spectrum of biological activities. nih.gov The development of these compounds often involves using a key intermediate which is then systematically modified to explore the structure-activity relationship (SAR). nih.govnih.gov

Research has shown that substitution at various positions on the pyrido[3,4-d]pyrimidine ring is a viable strategy for tuning biological activity and pharmacokinetic properties. For instance, a study aimed at developing antagonists for the human chemokine receptor CXCR2 identified a pyrido[3,4-d]pyrimidine analogue as a promising hit. nih.gov Subsequent derivatization efforts focused on the 6-position of the scaffold, underscoring its importance for modulating potency. nih.gov

In another notable example, researchers focused on developing inhibitors for Monopolar Spindle 1 (MPS1) kinase, an attractive target for cancer therapy. nih.gov An initial series of pyrido[3,4-d]pyrimidine inhibitors, while potent, suffered from rapid metabolic turnover. nih.gov A key breakthrough was the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core, which significantly improved metabolic stability in human liver microsomes. nih.gov This strategic modification was hypothesized to block the preferred site of recognition by metabolic P450 enzymes, ultimately leading to the discovery of the Phase 1 clinical candidate BOS172722. nih.gov

The synthesis of new pyrido[3,4-d]pyrimidine derivatives often begins with a common intermediate that allows for diverse chemical reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are employed to introduce carbon-carbon or carbon-nitrogen linked substituents, respectively. nih.gov This synthetic versatility allows for the creation of extensive libraries of compounds for biological screening. nih.govmdpi.com

Table 1: Examples of Biologically Active Pyrido[3,4-d]pyrimidine Derivatives
Compound/SeriesTarget/ApplicationKey Research FindingReference
Pyrido[3,4-d]pyrimidine AnaloguesCXCR2 AntagonismSystematic structural modifications of the substitution pattern, particularly at the 6-position, were explored to improve antagonistic potency. nih.gov nih.gov
6-Methyl Pyrido[3,4-d]pyrimidinesMPS1 Kinase Inhibition (Anticancer)Introduction of a methyl group at the 6-position significantly improved metabolic stability, leading to the discovery of clinical candidate BOS172722. nih.gov nih.gov
4-Anilinopyrido[3,4-d]pyrimidinesPan-HER Kinase Inhibition (Anticancer)Developed as hypoxia-activated prodrugs (e.g., Tarloxotinib) that release an active metabolite to irreversibly target HER family kinases in tumor cells. mdpi.com mdpi.com
4-Substituted 2-amino pyrido[3,4-d]pyrimidine derivativesAnticancer AgentsA series was synthesized from a common 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine intermediate, with some analogs showing selective activity against breast and renal cancer cell lines. nih.gov nih.gov

Role as Chemical Probes for Biochemical Pathway Interrogation

Beyond their direct therapeutic potential, compounds built on the pyrido[3,4-d]pyrimidine scaffold serve as essential chemical probes for interrogating complex biochemical pathways. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The development of potent and selective inhibitors for enzymes like MPS1 kinase provides researchers with powerful tools to dissect the role of these proteins in cellular processes such as mitosis. nih.gov

The MPS1 inhibitors derived from the pyrido[3,4-d]pyrimidine core, for example, can be used in cellular assays to study the consequences of blocking the spindle assembly checkpoint, a critical mechanism for ensuring proper chromosome segregation. nih.gov By using a highly selective probe, researchers can be more confident that the observed biological effects are due to the inhibition of the intended target and not off-target activities. The work that led to the clinical candidate BOS172722 involved cellular assays that measured the autophosphorylation of MPS1, demonstrating the use of these compounds to probe target engagement within a cellular context. nih.gov

Applications in Materials Science and Industrial Chemistry (e.g., Corrosion Inhibition)

While the primary research focus for the pyrido[3,4-d]pyrimidine scaffold has been in medicinal chemistry, the structural features of related heterocyclic compounds have found utility in materials science and industrial applications, notably as corrosion inhibitors. Organic compounds that contain heteroatoms like nitrogen, oxygen, and sulfur, particularly within aromatic ring systems, are often effective at preventing metal corrosion. nih.govresearchgate.net These molecules can adsorb onto a metal surface, forming a protective film that inhibits both anodic and cathodic corrosion processes. nih.govresearchgate.net

Several studies have demonstrated the efficacy of various pyrimidine derivatives in this capacity. For example, novel pyrimidine-bichalcophene compounds have been shown to be brilliant corrosion inhibitors for copper in acidic media. nih.gov Another study investigated a different pyrimidine derivative, 2-mercapto-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and found it provided sufficient inhibition against copper corrosion in a sodium chloride solution. researchgate.net The mechanism often involves the inhibitor acting as a mixed-type inhibitor, meaning it suppresses both the oxidation of the metal and the reduction of the corrosive species. researchgate.netresearchgate.net

However, based on the available research, there are no specific studies detailing the application of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one or the broader pyrido[3,4-d]pyrimidine scaffold in corrosion inhibition or other areas of materials science. The potential for these compounds in such applications remains an unexplored frontier, though the known properties of related N-heterocycles suggest it could be a fruitful area for future investigation. nih.govresearchgate.net

Intellectual Property and Patent Landscape for Pyrido 3,4 D Pyrimidin 4 3h One Research

Analysis of Synthetic Route Patents

Patents related to the synthesis of the pyrido[3,4-d]pyrimidin-4(3H)-one core structure reveal several strategic approaches, primarily focusing on the construction of the pyrimidinone ring onto a pre-existing pyridine (B92270) backbone. While a specific patent detailing the synthesis of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one was not identified in the public patent databases, the general methodologies disclosed in the patent literature for analogous structures provide a clear indication of the likely synthetic pathways.

A prevalent strategy involves the cyclization of a 3-aminopyridine-4-carboxamide derivative with a suitable one-carbon synthon. For instance, a key intermediate, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one, was prepared in three steps starting from methyl-3-amino-2-chloroisonicotinate. acs.org This involved hydrolysis of the ester, conversion to the primary amide, and subsequent ring closure using triethyl orthoformate. acs.org

Another patented approach describes the preparation of pyrido[3,4-d]pyrimidine-4(3H)-one derivatives by reacting a 3-aminopyridine-4-carboxylic acid compound with an amidine compound in the presence of a nucleophilic catalyst such as sodium acetate (B1210297). This method is highlighted for its use of readily available starting materials and relatively mild reaction conditions.

The following table summarizes a general synthetic approach based on patented methodologies for the broader class of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives.

Table 1: Patented Synthetic Strategies for the Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffold

Starting Material (Pyridine Derivative)Reagent for Pyrimidinone Ring FormationGeneral ConditionsPatent Reference (Exemplary)
3-Amino-4-carboxamidopyridineFormic acid or its equivalentCyclization, often at elevated temperaturesGeneral synthetic knowledge
3-Amino-4-cyanopyridineFormamideHigh-temperature condensationGeneral synthetic knowledge
3-Aminopyridine-4-carboxylic acidAmidine hydrochlorideReflux in an organic solvent with a catalystCN104130256A
Methyl-3-amino-2-chloroisonicotinateTriethyl orthoformate (after amide formation)Multi-step sequence involving hydrolysis, amidation, and cyclizationJ Med Chem. 2016;59(4):1388-409 acs.org

It is important to note that the substitution pattern on the pyridine ring dictates the specific reagents and conditions required. For the target compound, this compound, the synthesis would likely commence from a correspondingly substituted 3-aminopyridine (B143674) derivative, such as 3-amino-6-methoxy-pyridine-4-carboxylic acid or its amide.

Patent Trends in Biological Target Identification and Use as Chemical Probes

The patenting activity for pyrido[3,4-d]pyrimidin-4(3H)-one derivatives has evolved from focusing on established targets to exploring novel biological pathways, underscoring their versatility as a privileged scaffold in drug discovery. A noticeable trend is the expansion of intellectual property claims beyond kinase inhibition to include a diverse range of protein families.

Initially, a significant portion of the patent literature centered on the development of these compounds as kinase inhibitors . This is exemplified by patents claiming their activity against various kinases implicated in cancer and other proliferative disorders. google.com A review of pyridopyrimidine derivatives highlights their prominence as kinase inhibitors, with specific examples like Tarloxotinib targeting the HER family of kinases. nih.gov

More recent patent filings indicate a strategic shift towards novel and diverse biological targets. This includes the modulation of the Aryl Hydrocarbon Receptor (AhR) , with patents disclosing pyridopyrimidinone derivatives for the treatment of cancer and immune-related disorders. Another area of significant patent activity is their use as histamine H3 receptor antagonists or inverse agonists , with potential applications in metabolic, circulatory, and neurological diseases.

Furthermore, the utility of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as chemical probes for target validation and mechanistic studies is an emerging area of intellectual property. A notable example is the development of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent and cell-permeable inhibitors of KDM4 and KDM5 histone lysine (B10760008) demethylases. acs.orgnih.gov These compounds serve as valuable tools to investigate the biological roles of these epigenetic modifiers.

The following interactive data table illustrates the patent trends in biological target identification for the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold.

Table 2: Patent Trends in Biological Targets for Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Biological Target ClassSpecific Examples of TargetsTherapeutic Area(s)Representative Patent Application/Publication
KinasesHER family, Abl, MAP kinasesCancer, Inflammatory DiseasesCA3130568A1 google.com
Nuclear ReceptorsAryl Hydrocarbon Receptor (AhR)Cancer, Autoimmune DiseasesKR20230005188A
G-Protein Coupled ReceptorsHistamine H3 ReceptorMetabolic Diseases, Neurological DisordersWO2005077905A1
Epigenetic ModifiersKDM4, KDM5 (Histone Demethylases)Cancer (as chemical probes)J Med Chem. 2016;59(4):1388-409 acs.orgnih.gov

Conclusion and Future Research Directions in Pyrido 3,4 D Pyrimidin 4 3h One Chemistry and Biology

Unexplored Synthetic Avenues and Methodological Challenges

While significant progress has been made in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives, several avenues remain underexplored. A primary challenge lies in the development of more efficient and environmentally benign synthetic protocols. nih.gov Current methods often require harsh reaction conditions and multi-step procedures, which can limit the rapid generation of diverse compound libraries. nih.gov

Future synthetic efforts could focus on:

C-H Activation Strategies: Direct functionalization of the pyridopyrimidine core through C-H activation would offer a more atom-economical approach to introduce structural diversity, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light-mediated reactions could enable novel transformations and the construction of complex molecular architectures under mild conditions.

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability, facilitating the production of pyrido[3,4-d]pyrimidin-4(3H)-one libraries for high-throughput screening.

Novel Cyclization Strategies: Exploration of new cyclization methods to construct the core bicyclic system could lead to the discovery of unprecedented derivatives with unique substitution patterns. nih.gov For instance, a convenient and efficient synthetic strategy has been developed to generate analogs with diverse substituents at the C-4 position. nih.gov

A significant hurdle is the synthesis of derivatives with diverse substituents at various positions of the scaffold, particularly at the 8-position, which has been shown to be crucial for modulating biological activity. acs.org Overcoming these synthetic limitations will be key to unlocking the full therapeutic potential of this compound class.

Emerging Biological Targets and Unravelled Mechanisms of Action

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have demonstrated activity against a range of biological targets, primarily kinases and histone demethylases. nih.govacs.org However, the full spectrum of their biological activities is likely much broader.

Emerging areas of investigation include:

Kinase Inhibition: While activity against kinases like Monopolar Spindle 1 (MPS1) is established, many other kinases remain unexplored as potential targets. nih.govmdpi.com The development of highly selective inhibitors for specific kinases implicated in diseases such as cancer and inflammatory disorders is a promising research direction. nih.gov For example, Tarloxotinib, a pyrido[3,a-d]pyrimidine derivative, is a kinase inhibitor targeting the HER family and is under investigation in clinical trials for non-small cell lung cancer. nih.govencyclopedia.pub

Epigenetic Modulation: 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of KDM4 and KDM5 histone lysine (B10760008) demethylases, highlighting their potential in epigenetic therapy for cancer. acs.orgnih.gov Further exploration of their activity against other epigenetic targets, such as histone methyltransferases and acetyltransferases, is warranted.

GPCR Antagonism: Recent studies have identified pyrido[3,4-d]pyrimidines as antagonists of the human chemokine receptor CXCR2, which is implicated in numerous inflammatory diseases. nih.govmdpi.com This opens up a new therapeutic avenue for this scaffold beyond oncology.

Other Potential Targets: The structural features of the pyrido[3,4-d]pyrimidine core suggest potential interactions with other enzyme families and receptor types. High-throughput screening against diverse target panels will be instrumental in identifying novel biological activities.

A deeper understanding of the mechanism of action of these compounds is crucial. While some structure-activity relationships (SAR) have been established, the precise molecular interactions driving their biological effects are often not fully elucidated. nih.gov

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic efforts offers a powerful strategy to accelerate the discovery and optimization of novel pyrido[3,4-d]pyrimidin-4(3H)-one derivatives.

Key synergistic approaches include:

Structure-Based Drug Design: The availability of crystal structures of pyrido[3,4-d]pyrimidine derivatives in complex with their protein targets, such as MPS1, provides a platform for rational, structure-based design of new inhibitors with improved potency and selectivity. nih.govmdpi.com Molecular docking studies can predict the binding modes of novel compounds and guide synthetic efforts. nih.govmdpi.comnih.govmdpi.comnih.gov

Virtual Screening: In silico screening of large virtual libraries of pyrido[3,4-d]pyrimidine analogs against various biological targets can rapidly identify promising hit compounds for subsequent synthesis and biological evaluation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrido[3,4-d]pyrimidine derivatives with their biological activity, enabling the prediction of the activity of new compounds and the prioritization of synthetic targets.

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govmdpi.com

The combination of these computational methods with efficient synthetic strategies will enable a more focused and resource-efficient exploration of the chemical space around the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold.

Interdisciplinary Research Opportunities for Pyrido[3,4-d]pyrimidin-4(3H)-one

The unique properties of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold open up opportunities for interdisciplinary research beyond traditional medicinal chemistry.

Potential interdisciplinary applications include:

Chemical Biology: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives with high potency and selectivity can be developed as chemical probes to study the function of their biological targets in cellular and in vivo systems. newswise.com This can provide valuable insights into complex biological processes and disease mechanisms.

Materials Science: The heterocyclic nature of the scaffold suggests potential applications in the development of novel organic materials with interesting electronic or photophysical properties.

Biomaterials: The incorporation of pyrido[3,4-d]pyrimidin-4(3H)-one moieties into polymeric scaffolds could create "smart" biomaterials that can release a therapeutic agent in response to specific biological cues. newswise.com

Diagnostic Tools: Fluorescently labeled pyrido[3,4-d]pyrimidin-4(3H)-one derivatives could be developed as imaging agents for the detection and monitoring of diseases where their biological targets are overexpressed.

Collaboration between chemists, biologists, materials scientists, and clinicians will be essential to fully realize the potential of this versatile scaffold in these diverse fields.

Ethical Considerations in Chemical Biology Research Involving Novel Scaffolds

The development of novel chemical scaffolds like the pyrido[3,4-d]pyrimidin-4(3H)-ones raises important ethical considerations that must be addressed throughout the research and development process. lindushealth.com

Key ethical considerations include:

Responsible Conduct of Research: Researchers have a responsibility to conduct their work with integrity, ensuring the accuracy and reproducibility of their findings. bcm.edu This includes transparent reporting of both positive and negative results.

Intellectual Property and Data Sharing: The patenting of novel compounds and the sharing of research data must be managed in a way that promotes scientific progress while also recognizing the contributions of researchers and institutions.

Benefit-Risk Assessment: In the context of drug development, a thorough assessment of the potential benefits and risks of a new therapeutic agent is essential. lindushealth.com The welfare of human subjects in clinical trials must always be the primary consideration. lindushealth.comnih.gov

Accessibility and Affordability: As new drugs are developed, considerations of their accessibility and affordability to patients in need become paramount. lindushealth.com

Dual-Use Potential: Researchers should be mindful of the potential for their discoveries to be used for both beneficial and harmful purposes and take appropriate steps to mitigate any risks.

A commitment to ethical conduct is fundamental to ensuring that the pursuit of scientific knowledge and the development of new technologies based on novel chemical scaffolds serve the best interests of society. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.